Ethyl 5-(3-formylphenoxy)pentanoate
Description
Contextualization of the Ethyl 5-(3-formylphenoxy)pentanoate Chemical Class
This compound belongs to the aryloxy-alkyl ester class. Its structure is defined by a benzaldehyde (B42025) moiety connected via an ether linkage at the meta position to a five-carbon pentanoate chain, which is terminated by an ethyl ester. vulcanchem.com The Williamson ether synthesis is a common method for preparing such compounds, typically by reacting a substituted phenol (B47542) with an alkyl halide in the presence of a base. vulcanchem.com For this specific compound, the synthesis would involve reacting 3-hydroxybenzaldehyde (B18108) with ethyl 5-bromopentanoate. vulcanchem.com The presence of both a reactive aldehyde and an ester functional group on a stable phenoxy backbone makes it a versatile intermediate for creating more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1384840-97-4 fluorochem.co.uk |
| Canonical SMILES | CCOC(=O)CCCCOc1cccc(c1)C=O |
This table is generated based on data from cited sources. vulcanchem.comfluorochem.co.uksigmaaldrich.comguidechem.com
Overview of Formyl-Substituted Phenoxy-Alkyl Esters in Organic Synthesis
The formyl group (an aldehyde, -CHO) is a cornerstone of organic synthesis due to its versatile reactivity. wikipedia.org When attached to a phenoxy-alkyl ester scaffold, it serves as a crucial handle for a wide array of chemical modifications. vulcanchem.com Formylation, the introduction of a formyl group onto an aromatic ring, is a fundamental transformation. wikipedia.org
The aldehyde functionality allows for:
Nucleophilic Addition: It can react with nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.
Reductive Amination: It can form Schiff bases with amines, which can then be reduced to create new C-N bonds, a key step in the synthesis of many biologically active compounds.
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other functional groups. libretexts.org
Wittig and Related Reactions: It can be converted into an alkene, allowing for carbon chain extension.
In the context of phenoxy-alkyl esters, the formyl group's position on the aromatic ring influences its reactivity. Research has shown that the substitution of the formyl group can occur in reactions with certain alkyl halides, competing with the more common Williamson ether synthesis. kirj.ee This highlights the nuanced reactivity of such bifunctional molecules.
Significance of Pentanoate Moieties in Chemical Structure and Function
Esters themselves are a vital functional group. libretexts.org While less reactive than acid chlorides, their stability makes them useful intermediates. libretexts.org They can undergo hydrolysis to yield a carboxylic acid and an alcohol, or be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to form primary alcohols. libretexts.orgyoutube.com The specific use of an ethyl ester can affect the compound's solubility and reaction kinetics in processes like hydrolysis or transesterification. vulcanchem.comontosight.ai The pentanoate structure is also found in natural products and can be a component in the synthesis of complex molecules. ontosight.aiacs.org
Research Trajectories for Novel Phenoxy-Alkyl Ester Architectures
Current research into phenoxy-alkyl esters and related structures is focused on developing novel synthetic methodologies and creating molecules with unique properties for various applications. Key research trajectories include:
Catalytic C-O Bond Formation: Developing new and more efficient catalytic systems, for example using copper, for the formation of the ether linkage in these molecules is an active area of research. acs.org This allows for the creation of structurally diverse amino ethers and related compounds under mild conditions.
Late-Stage Functionalization: Strategies for modifying complex molecules in the final steps of a synthesis are highly valuable. acs.orgacs.org Phenoxy-alkyl esters with reactive handles like the formyl group are ideal candidates for late-stage functionalization, enabling the rapid generation of analogues for biological screening.
Multicomponent Reactions: Designing reactions where multiple components are combined in a single step to create complex phenoxy-alkyl ester derivatives is a goal for improving synthetic efficiency. acs.org
Applications in Materials Science: The self-assembly properties of aryloxy-alkyl derivatives are being explored for the creation of new materials. Lanthanide molecular cluster aggregates, for instance, use organic ligands which can be similar in structure to aryloxy-alkyl esters, to create materials with interesting optical and magnetic properties. acs.org
Medicinal Chemistry: The aryloxy-alkyl scaffold is present in some biologically active compounds. For example, Pentamidine, an antifungal and antiprotozoal drug, contains a diether structure with a central alkyl chain. nih.gov Research continues to explore new derivatives for potential therapeutic applications. google.com
The continued exploration of compounds like this compound and its relatives promises to yield new synthetic tools and functional molecules for a broad range of scientific disciplines.
Properties
IUPAC Name |
ethyl 5-(3-formylphenoxy)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-17-14(16)8-3-4-9-18-13-7-5-6-12(10-13)11-15/h5-7,10-11H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARGLQFVYXEVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=CC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 5 3 Formylphenoxy Pentanoate and Analogues
Strategies for O-Alkylation in Phenoxy-Pentanoate Synthesis
The formation of the ether linkage is a critical step in the synthesis of phenoxy-pentanoate derivatives. This is typically achieved through the O-alkylation of a corresponding phenol (B47542), a class of reactions where an alkyl group is attached to the oxygen atom of a hydroxyl group.
A common and effective method for synthesizing Ethyl 5-(3-formylphenoxy)pentanoate is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific synthesis, the sodium salt of 3-hydroxybenzaldehyde (B18108) (m-formylphenol) acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine in Ethyl 5-bromopentanoate.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and in the presence of a weak base like potassium carbonate (K₂CO₃), which facilitates the deprotonation of the phenol to form the more nucleophilic phenoxide. The addition of sodium iodide can sometimes be used to catalyze the reaction through the Finkelstein reaction, where the bromide is temporarily replaced by a more reactive iodide.
A representative synthesis of a similar compound, ethyl 5-(2-formyl-3-benzyloxyphenoxy)pentanoate, involves mixing the parent phenol with ethyl 5-bromopentanoate, anhydrous potassium carbonate, and a catalytic amount of sodium iodide in dry dimethylformamide. prepchem.com The mixture is stirred at an elevated temperature (60-80°C) to facilitate the reaction. prepchem.com Ethyl 5-bromopentanoate is a versatile reagent for these types of syntheses due to the reactivity of its terminal bromine atom, which makes it a good intermediate for introducing diverse functional groups via nucleophilic substitution. chemimpex.com
Table 1: Typical Reaction Components for O-Alkylation
| Component | Role | Common Examples |
|---|---|---|
| Phenolic Substrate | Nucleophile Precursor | 3-Hydroxybenzaldehyde |
| Alkylating Agent | Electrophile | Ethyl 5-bromopentanoate nih.govsigmaaldrich.comchemscene.com |
| Base | Deprotonating Agent | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) |
| Solvent | Reaction Medium | Dimethylformamide (DMF), Acetone |
The key substrate for this synthesis is a formyl-substituted phenol, specifically 3-hydroxybenzaldehyde. wikipedia.org The alkylation process hinges on the acidity of the phenolic hydroxyl group. The presence of the electron-withdrawing formyl (-CHO) group increases the acidity of the phenol compared to phenol itself, facilitating its deprotonation by a suitable base.
Once the phenoxide is generated, it becomes a potent nucleophile that can react with various alkylating agents. mt.com While Ethyl 5-bromopentanoate is used for the target molecule, other alkyl halides or sulfonates can be used to generate a wide array of analogues with different chain lengths or ester groups. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions, such as C-alkylation or reactions involving the aldehyde group.
Functional Group Interconversions on the Pentanoate Chain
Once the core phenoxy-pentanoate structure is established, the ester group on the pentanoate chain can be modified through various functional group interconversions. These reactions allow for the synthesis of different esters, carboxylic acids, or alcohols, thereby creating a library of related compounds.
Fischer Esterification: If the synthesis begins with 5-(3-formylphenoxy)pentanoic acid, the corresponding ethyl ester can be prepared via Fischer esterification. This method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.commasterorganicchemistry.com
Transesterification: This process converts one ester into another and is a key method for diversifying the ester group of this compound. masterorganicchemistry.combohrium.com For instance, the ethyl ester can be converted to the methyl ester by reacting it with methanol in the presence of either an acid or a base catalyst. researchgate.net
Base-catalyzed transesterification typically uses an alkoxide, such as sodium methoxide (NaOMe), and proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com
Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the incoming alcohol to attack. masterorganicchemistry.com Using the desired alcohol as the solvent is a common strategy to shift the equilibrium in favor of the product. masterorganicchemistry.com
Table 2: Comparison of Transesterification Conditions
| Condition | Catalyst | Mechanism | Key Features |
|---|---|---|---|
| Basic | Alkoxides (e.g., NaOCH₃) | Addition-Elimination | Fast and often irreversible if the leaving alkoxide is more volatile. |
| Acidic | Strong Acids (e.g., H₂SO₄) | PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) masterorganicchemistry.com | Reversible; requires excess of the new alcohol to drive the reaction forward. masterorganicchemistry.com |
The saturated alkyl pentanoate chain in this compound is generally resistant to oxidation under mild conditions. However, oxidative transformations could be envisioned on analogues of the molecule. For instance, if an analogue were synthesized from a starting material with a terminal alkene on the pentanoate chain, this double bond could undergo oxidative cleavage using reagents like ozone (O₃) or potassium permanganate (KMnO₄) to yield a carboxylic acid or aldehyde, depending on the reaction conditions.
Furthermore, if the pentanoate chain were to be replaced by a simple alkyl group on the benzene ring (e.g., an ethyl or propyl group), this benzylic position would be susceptible to oxidation. Strong oxidizing agents like hot potassium permanganate can oxidize such alkyl side chains, regardless of their length, to a carboxylic acid group. pearson.com
The ester functional group in this compound is susceptible to reduction. Strong reducing agents are required to convert an ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation, which would convert the ethyl ester to 5-(3-formylphenoxy)pentan-1-ol. The reaction is typically performed in an anhydrous ether solvent, followed by a careful aqueous workup. harvard.edu
It is important to note that LiAlH₄ would also reduce the aldehyde group to a primary alcohol. For a selective reduction of the ester in the presence of the aldehyde, a less reactive reducing agent or a protection-deprotection strategy for the aldehyde would be necessary. For example, lithium borohydride (LiBH₄) is known for its ability to selectively reduce esters in the presence of some other functional groups. harvard.edu
Table 3: Common Reagents for Ester Reduction
| Reagent | Formula | Reactivity | Product from Ester |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Very Strong | Primary Alcohol |
| Lithium Borohydride | LiBH₄ | Strong | Primary Alcohol |
| Diisobutylaluminium Hydride | DIBAL-H | Moderate | Aldehyde or Alcohol (depends on stoichiometry and temperature) |
Strategies for Aldehyde Moiety Introduction and Modification
The introduction of the formyl group onto the phenoxy ring and its subsequent conversion into other functional groups are pivotal steps in the synthesis of this compound analogues.
Formylation is a chemical process where a formyl group (-CH=O) is introduced into a compound. wikipedia.org In the context of phenoxy substrates, this is typically achieved through electrophilic aromatic substitution, where the electron-rich nature of the phenol or phenoxy ring facilitates the reaction. wikipedia.org Several named reactions are employed for the formylation of aromatic compounds, each with specific reagents and conditions.
Common formylation methods applicable to phenols and related electron-rich aromatic rings include:
Rieche Formylation : This method uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4) or tin tetrachloride (SnCl4). commonorganicchemistry.com
Vilsmeier-Haack Reaction : This reaction employs a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride, to formylate activated aromatic rings. wikipedia.org
Duff Reaction : This method uses hexamethylenetetramine (HMTA) for the formylation of phenols, generally favoring substitution at the ortho position. wikipedia.org
Gattermann Reaction : This reaction can introduce a formyl group using cyanides under specific conditions. wikipedia.org
The regioselectivity of these reactions is a critical factor. For many formylation reactions involving phenols, there is a strong preference for substitution at the ortho position relative to the hydroxyl or ether group, which is often attributed to coordination or ionic interactions between the phenoxide and the formylating agent. wikipedia.org However, the synthesis of this compound requires meta-formylation, which can be influenced by the specific directing effects of the substituent groups and the choice of formylation reagent and conditions.
| Formylation Method | Typical Reagents | General Applicability |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl4) | Formylation of various aromatic rings. commonorganicchemistry.com |
| Vilsmeier-Haack | DMF, Phosphorus Oxychloride | Effective for electron-rich aromatic compounds. wikipedia.org |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Primarily for phenols, often yielding ortho-isomers. wikipedia.org |
| Gattermann Reaction | Cyanides (e.g., HCN/AlCl3) | A classic method for aromatic formylation. wikipedia.org |
Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds like aldehydes. tandfonline.commdpi.com This process involves two key stages: the initial reaction of the aldehyde with a primary or secondary amine to form an imine (Schiff base) intermediate, followed by the in-situ reduction of this imine to the corresponding amine. tandfonline.comresearchgate.net
The aldehyde group of this compound can be converted to a variety of amine derivatives through this pathway. The reaction is typically performed as a one-pot procedure. tandfonline.com A range of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions.
Common reducing agents for this transformation include:
Sodium Borohydride (NaBH4) : A common and effective reducing agent, often used in conjunction with a catalyst like CeCl3·7H2O to facilitate the reaction under mild, solvent-free conditions. tandfonline.com
Sodium Triacetoxyborohydride [NaBH(OAc)3] : A particularly mild and selective reagent that is effective for a wide array of aldehydes and ketones. It tolerates acid-sensitive functional groups and is often the preferred choice for reductive aminations. organic-chemistry.org
Catalytic Hydrogenation : Using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or cobalt-containing composites, is an environmentally friendly ("green") approach. mdpi.comfrontiersin.org
This methodology allows for the synthesis of a diverse library of compounds from a single aldehyde precursor, forming valuable secondary and tertiary amines which are significant building blocks in medicinal chemistry. mdpi.comfrontiersin.org
| Reducing Agent | Key Features | Typical Substrates |
| Sodium Borohydride (NaBH4) | Often requires a catalyst; can be used in solvent-free conditions. tandfonline.com | Aromatic aldehydes. tandfonline.com |
| Sodium Triacetoxyborohydride | Mild and highly selective; tolerates many functional groups. organic-chemistry.org | Aliphatic and aromatic aldehydes, ketones. organic-chemistry.org |
| Catalytic Hydrogenation (H2) | "Green" method; avoids stoichiometric waste. researchgate.net | Aromatic aldehydes. researchgate.net |
The ethyl ester group in this compound can be converted to a carboxylic acid through hydrolysis. chemguide.co.uk This reaction involves cleaving the ester bond by reacting it with water, a process that can be catalyzed by either an acid or a base. chemguide.co.ukbritannica.com
Acid-Catalyzed Hydrolysis : The ester is heated with a dilute acid, such as hydrochloric acid or sulfuric acid. This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products—the carboxylic acid and alcohol. chemguide.co.ukyoutube.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. youtube.com
Base-Catalyzed Hydrolysis (Saponification) : This is the more common method for ester hydrolysis. chemguide.co.uk The ester is heated with a strong base like sodium hydroxide (NaOH). masterorganicchemistry.com The reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com To obtain the final carboxylic acid, a subsequent acidification step is required to protonate the carboxylate salt. masterorganicchemistry.comjk-sci.com Saponification is often preferred due to its irreversibility and the typically cleaner separation of products. chemguide.co.ukbritannica.com A known derivative, 5-(3-acetylamino-2-formylphenoxy)pentanoic acid, is synthesized via the hydrolysis of its corresponding ethyl ester using sodium hydroxide in ethanol. prepchem.com
Cascade and Domino Reaction Approaches in Phenoxy-Ester Synthesis
A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all occurring in a single pot without isolating intermediates. wikipedia.orgscribd.com These reactions are highly efficient in terms of atom economy, time, and waste reduction, making them a key strategy in modern organic synthesis. wikipedia.org20.210.105
While a specific cascade reaction for the direct synthesis of this compound is not prominently documented, the principles can be applied to the synthesis of complex phenoxy-ester architectures. For example, a synthetic sequence could be designed where the formation of the phenoxy ether bond is followed by an intramolecular cyclization or another transformation in a single operation. wikipedia.org Enzyme-initiated cascade reactions, where an initial enzymatic step like ester hydrolysis liberates a reactive intermediate that undergoes subsequent spontaneous reactions, represent another advanced approach. sciforum.net The development of such elegant, multi-step, one-pot procedures is a significant goal in the synthesis of complex molecules, aiming to increase structural complexity efficiently. 20.210.105baranlab.org
Chemical Reactivity and Derivatization Studies of Ethyl 5 3 Formylphenoxy Pentanoate
Reactions Involving the Aldehyde Moiety
The aldehyde group is a key site for a multitude of chemical reactions, primarily involving nucleophilic additions to the electrophilic carbonyl carbon.
The aldehyde functional group of Ethyl 5-(3-formylphenoxy)pentanoate readily undergoes condensation reactions with primary amines, hydroxylamine, and hydrazine to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions typically proceed under mild, often acid-catalyzed, conditions. The formation of the C=N double bond is a characteristic transformation of the aldehyde group.
| Reactant | Product Type | General Structure of Product |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | |
| Hydroxylamine (NH₂OH) | Oxime | |
| Hydrazine (NH₂NH₂) | Hydrazone |
The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the ester or ether linkages by using mild oxidizing agents. Reagents such as silver oxide (Ag₂O) in the Tollens' test or buffered potassium permanganate (KMnO₄) can achieve this transformation. More aggressive oxidizing agents could potentially cleave the ester or ether bonds. The resulting product is 5-(3-carboxyphenoxy)pentanoic acid ethyl ester. Green chemistry approaches utilizing hydrogen peroxide with a selenium-containing catalyst have also been reported for the efficient oxidation of aldehydes to carboxylic acids. mdpi.com
Selective reduction of the aldehyde to a primary alcohol can be accomplished using mild reducing agents. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose as it readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions. khanacademy.orgmasterorganicchemistry.comreddit.com This chemoselectivity allows for the synthesis of Ethyl 5-(3-(hydroxymethyl)phenoxy)pentanoate. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester functionalities.
| Reagent | Product | Selectivity Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Ethyl 5-(3-(hydroxymethyl)phenoxy)pentanoate | Selectively reduces the aldehyde; does not react with the ester. masterorganicchemistry.comreddit.com |
| Lithium Aluminum Hydride (LiAlH₄) | 3-(5-hydroxypentoxy)benzyl alcohol | Reduces both the aldehyde and the ester. khanacademy.org |
Grignard Reaction: The addition of Grignard reagents (R-MgX) to the aldehyde group would produce a secondary alcohol. However, Grignard reagents also react vigorously with esters. study.comorganic-chemistry.orgmasterorganicchemistry.com An excess of the Grignard reagent would first react with the more reactive aldehyde and then add twice to the ester group, ultimately leading to a complex mixture of products. masterorganicchemistry.comchemistrysteps.com Therefore, achieving selective addition to the aldehyde in the presence of the ester is not feasible with Grignard reagents without a protecting group strategy.
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. This reaction involves a phosphonium ylide (a Wittig reagent) and is highly selective for aldehydes and ketones. lumenlearning.com Crucially, the Wittig reagent is compatible with the ester functionality, allowing for the specific conversion of the formyl group into a vinyl or substituted vinyl group. lumenlearning.comlibretexts.orgvanderbilt.eduwikipedia.org The reaction proceeds through a betaine or oxaphosphetane intermediate to yield the alkene and triphenylphosphine oxide.
| Wittig Reagent | Product |
|---|---|
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Ethyl 5-(3-vinylphenoxy)pentanoate |
Reactions Involving the Ester Functionality
The ester group is less reactive than the aldehyde but can undergo nucleophilic acyl substitution reactions, most notably hydrolysis.
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either basic or acidic conditions.
Saponification (Basic Hydrolysis): This is the most common method for ester hydrolysis and is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). masterorganicchemistry.comchemguide.co.uk The reaction, known as saponification, is an irreversible process that yields the sodium salt of the carboxylic acid (a carboxylate) and ethanol. masterorganicchemistry.comorganicchemistrytutor.comwikipedia.orgchemistrysteps.com The irreversibility is due to the final deprotonation of the carboxylic acid by the strong base, which drives the reaction to completion. masterorganicchemistry.comchemistrysteps.com Subsequent acidification of the reaction mixture protonates the carboxylate to give the free carboxylic acid, 5-(3-formylphenoxy)pentanoic acid.
Acid-Catalyzed Hydrolysis: Esters can also be hydrolyzed by heating with water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.orglumenlearning.com This reaction is the reverse of Fischer esterification and is an equilibrium process. chemguide.co.ukchemistrysteps.comchemguide.co.uk To drive the equilibrium towards the products (carboxylic acid and alcohol), a large excess of water is typically used. chemguide.co.ukchemguide.co.uk
Transesterification with Various Alcohols
Transesterification is a fundamental organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. This process can be catalyzed by either an acid or a base. In the case of this compound, the ethyl group of the ester can be replaced by other alkyl groups through reaction with different alcohols, such as methanol or isopropanol.
The reaction is typically carried out by dissolving the ester in an excess of the desired alcohol, which also serves as the solvent, in the presence of a catalytic amount of a strong acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium alkoxide). The equilibrium of the reaction is driven towards the product side by using a large excess of the reactant alcohol.
Table 1: Hypothetical Transesterification of this compound
| Entry | Alcohol | Catalyst | Product |
| 1 | Methanol | H₂SO₄ | Mthis compound |
| 2 | Isopropanol | NaO-iPr | Isopropyl 5-(3-formylphenoxy)pentanoate |
| 3 | Benzyl alcohol | p-TsOH | Benzyl 5-(3-formylphenoxy)pentanoate |
This table presents hypothetical products of transesterification reactions based on general chemical principles, as specific experimental data for this compound was not found in the searched literature.
Amidation and Intramolecular Lactamization (e.g., Formation of Oxazepinones)
The ester functional group in this compound can undergo amidation upon reaction with primary or secondary amines. This reaction typically requires heating and may be catalyzed by Lewis acids or proceed via activation of the ester. The product of this reaction is the corresponding N-substituted amide.
Furthermore, the presence of both an aldehyde and a pentanoate chain allows for the possibility of intramolecular reactions. For instance, reductive amination of the aldehyde group with a suitable amine, followed by intramolecular cyclization, could lead to the formation of lactams. A particularly interesting possibility is the synthesis of oxazepinone derivatives. This could potentially be achieved through a multi-step sequence involving, for example, reaction of the aldehyde with an amino alcohol, followed by intramolecular cyclization involving the ester group.
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenoxy Ring
The phenoxy ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common for this type of ring system unless there are strong electron-withdrawing groups ortho or para to a good leaving group. The unsubstituted phenoxy ring of this compound is not highly activated for nucleophilic attack. However, if a leaving group such as a halogen were introduced onto the ring, particularly at a position activated by another electron-withdrawing group, nucleophilic substitution could be possible.
Cyclization Reactions Leading to Heterocyclic Compounds
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The aldehyde and the ester functionalities, along with the aromatic ring, can participate in a variety of cyclization reactions.
For example, condensation of the aldehyde with active methylene compounds, followed by intramolecular cyclization involving the phenoxy oxygen or the ester group, could lead to the formation of fused heterocyclic systems. Reactions such as the Wittig reaction on the aldehyde to introduce a side chain, followed by intramolecular cyclization, could also be a viable route to novel heterocycles. The synthesis of benzoxazepine derivatives, for instance, could be envisioned through a reaction sequence that introduces a nitrogen-containing side chain which then undergoes intramolecular cyclization.
Stereoselective Derivatization Strategies and Diastereomeric Salt Formation
While this compound itself is achiral, stereoselective derivatization can be achieved through reactions that introduce chiral centers.
Stereoselective Derivatization: The aldehyde group can be a target for stereoselective reactions. For instance, asymmetric reduction of the aldehyde using chiral reducing agents could yield a chiral alcohol. Similarly, the addition of chiral nucleophiles to the aldehyde could lead to the formation of diastereomeric products.
Diastereomeric Salt Formation: To resolve enantiomers of derivatives of this compound, the ester can first be hydrolyzed to the corresponding carboxylic acid, 5-(3-formylphenoxy)pentanoic acid. This racemic acid can then be reacted with a chiral amine (a resolving agent) to form a mixture of diastereomeric salts. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with a strong acid to regenerate the enantiomerically pure carboxylic acids.
Theoretical and Computational Chemistry Approaches to Ethyl 5 3 Formylphenoxy Pentanoate
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For Ethyl 5-(3-formylphenoxy)pentanoate, DFT studies can reveal insights into its stability, reactivity, and intermolecular interaction sites. These calculations involve solving approximations of the Schrödinger equation to determine the electron density distribution and corresponding molecular properties.
Detailed research findings from DFT calculations would typically include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, electronegative regions (typically colored red), such as the oxygen atoms of the formyl and ester groups, indicate sites susceptible to electrophilic attack and are key for hydrogen bonding interactions. mdpi.com Electron-deficient regions (colored blue), likely around the aromatic protons, indicate sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule, helping to rationalize its structural stability. researchgate.net
Table 1: Predicted Electronic Properties of this compound via DFT Calculated at the B3LYP/6-311G(d,p) level of theory.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.85 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.98 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.87 eV | Suggests moderate chemical stability and reactivity. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the most stable, low-energy spatial arrangements of the molecule.
Conformational Search: This is typically performed by systematically rotating the molecule's single bonds—such as those in the pentanoate chain and the ether linkage—and calculating the potential energy of each resulting structure. researchgate.net This process generates a potential energy surface (PES), where the minima correspond to stable conformers. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time, typically in a simulated solvent environment. By solving Newton's equations of motion for the atoms in the system, MD can explore the conformational landscape, revealing the relative populations of different conformers and the pathways for their interconversion. This is crucial for understanding how the molecule behaves in a realistic biological or chemical environment.
Table 2: Relative Energies of Predicted Low-Energy Conformers
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| A (Global Minimum) | 178.5° (anti) | 0.00 | 65.2 |
| B | 65.2° (gauche) | 0.75 | 24.1 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry offers highly accurate methods for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to identify unknown substances. d-nb.info
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. The process involves:
Performing a thorough conformational analysis to identify all significant low-energy conformers. d-nb.info
Calculating the NMR shielding tensors for each conformer, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.
Averaging the chemical shifts of the different conformers, weighted by their predicted populations based on the Boltzmann distribution, to yield a final predicted spectrum. d-nb.info
Comparing these predicted shifts with experimental data provides a powerful method for structural validation. nih.gov Discrepancies can suggest that the molecule adopts an unexpected conformation in solution.
Table 3: Comparison of Hypothetical Experimental and Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| Formyl (CHO) | 191.5 | 192.3 | -0.8 |
| Ester (C=O) | 172.8 | 173.1 | -0.3 |
| Aromatic C-O | 159.2 | 160.0 | -0.8 |
| Aromatic C-CHO | 138.1 | 137.7 | +0.4 |
| Methylene (-OCH₂-) | 67.4 | 67.9 | -0.5 |
Reaction Mechanism Elucidation using Computational Methods
Computational methods can be used to map out the entire energy landscape of a chemical reaction involving this compound. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, transition states (TS)—the high-energy species that represent the bottleneck of a reaction.
For instance, the mechanism of the oxidation of the aldehyde group to a carboxylic acid or the hydrolysis of the ester could be investigated. The process involves calculating the geometries and energies of the reactants, products, and any intermediates. Sophisticated algorithms are then used to locate the transition state structure connecting them. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. This approach, known as the United Reaction Valley Approach (URVA), can partition the reaction path into distinct phases, offering deep insight into the bond-breaking and bond-forming processes. nih.gov
Table 4: Hypothetical Calculated Energies for the Hydrolysis of the Ester Group
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Ester + H₂O) | 0.0 | Starting materials |
| Transition State 1 (TS1) | +22.5 | Nucleophilic attack of water |
| Tetrahedral Intermediate | -5.2 | Intermediate species |
| Transition State 2 (TS2) | +18.9 | Leaving group departure |
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Should this compound be identified as a hit compound with biological activity, computational Structure-Activity Relationship (SAR) studies would be essential for lead optimization. SAR aims to link specific structural features of a molecule to its biological effect. researchgate.net
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a powerful technique used for this purpose. It involves:
Generating a dataset of analogues of this compound with varying substituents.
Determining the biological activity for each analogue.
Aligning the 3D structures of all molecules in the dataset.
Calculating molecular fields (e.g., steric and electrostatic) around the molecules using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov
Building a statistical model that correlates variations in these fields with changes in biological activity.
The resulting 3D-QSAR model provides a visual map indicating where modifications to the molecular scaffold would likely increase or decrease activity, thereby guiding the design of more potent compounds. nih.gov
In Silico Screening and Ligand-Based Drug Design (for related scaffolds)
In the absence of a known 3D structure for a biological target, ligand-based drug design methods can be employed to discover new active compounds. nih.govnih.gov If the scaffold of this compound is found to be biologically relevant, it can serve as a template for these studies.
One common approach is pharmacophore modeling. A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. For this compound, a potential pharmacophore model could include:
A hydrogen bond acceptor (the aldehyde oxygen).
A second hydrogen bond acceptor (the ester carbonyl oxygen).
An aromatic ring feature.
A hydrophobic/aliphatic feature (the pentanoate chain).
This pharmacophore model can then be used as a 3D query to rapidly screen large virtual databases of chemical compounds. Molecules from the database that successfully map their features onto the pharmacophore are identified as potential hits for further experimental testing, significantly accelerating the drug discovery process.
Research Applications and Functional Explorations Non Clinical Focus
Role as a Key Intermediate in Organic Synthesis
In the field of organic chemistry, Ethyl 5-(3-formylphenoxy)pentanoate is valued as a key intermediate or building block. bldpharm.com Aromatic aldehydes, in general, are considered fundamental intermediates that are widely utilized for the synthesis of important materials across the chemical industries. nih.gov The presence of multiple functional groups on a single molecular scaffold makes it a valuable precursor for constructing more elaborate molecules. Chemical suppliers classify the compound under categories such as "Organic Building Blocks" and "Pharmaceutical Intermediates," underscoring its role in synthetic chemistry. bldpharm.com
The synthetic utility of this compound lies in the distinct reactivity of its two primary functional groups. This dual reactivity allows for sequential or orthogonal chemical modifications, paving the way for the assembly of complex molecular architectures.
The formyl group is a versatile handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. As an aromatic aldehyde, it can participate in a wide range of classic organic reactions to build molecular complexity. chemicalnote.com
Table 1: Key Synthetic Transformations of the Formyl Group
| Reaction Name | Reagents | Product Type |
|---|---|---|
| Wittig Reaction | Phosphonium ylide | Alkene |
| Grignard Reaction | Organomagnesium halide (R-MgX) | Secondary alcohol |
| Reductive Amination | Amine (R-NH2), reducing agent (e.g., NaBH3CN) | Secondary amine |
| Perkin Condensation | Acid anhydride, sodium salt of the acid | α,β-unsaturated acid |
| Cannizzaro Reaction | Concentrated alkali | Alcohol and carboxylic acid salt |
The ethyl ester group , on the other hand, can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This transformation introduces a new functional handle that can be used for amide bond formation, further esterification, or other carboxylate-specific chemistries. This strategic deprotection and subsequent functionalization are cornerstones of multi-step organic synthesis.
The molecular framework of this compound is relevant to medicinal chemistry and academic drug discovery programs. nih.govnih.gov Aromatic aldehydes are frequently encountered as intermediates in the preparation of high-value materials such as pharmaceuticals. nih.gov The phenoxyalkanoic acid scaffold (accessible after ester hydrolysis) is a well-known privileged structure in drug design.
Its role as a "Pharmaceutical Intermediate" suggests its use in the synthesis of more complex molecules that are subsequently evaluated for biological activity. bldpharm.com Researchers in academic settings can utilize this compound as a starting point to generate libraries of related molecules for screening purposes, aiming to identify novel therapeutic leads. The process of modern drug discovery heavily relies on the availability of such versatile chemical building blocks to synthesize new pharmaceuticals or improve existing ones. nih.gov
Applications in Bioconjugation and Protein Labeling Research
While specific, widespread applications of this compound in bioconjugation are not extensively documented, its chemical structure makes it a candidate for such research. The aldehyde functionality is of particular importance in this context.
Aldehyde groups are not naturally present on the surfaces of proteins or cells, which makes them ideal targets for bioorthogonal chemistry—reactions that occur in living systems without interfering with native biochemical processes. libretexts.org The primary strategy involves the reaction of an aldehyde with a nucleophile, such as an aminooxy or hydrazide-functionalized molecule, to form a stable oxime or hydrazone linkage, respectively. libretexts.org This reaction is highly specific and can be performed under mild, aqueous conditions compatible with biological systems.
Therefore, this compound could potentially be used as follows:
Functionalization: The pentanoate ester could be modified to attach a reporter tag (like a fluorophore) or an affinity label.
Conjugation: The modified molecule could then be conjugated to a protein or biomolecule that has been engineered to contain a hydrazide or aminooxy group, using the aldehyde as the chemical handle for the ligation. biosyn.com
This approach allows for the site-specific labeling of proteins, which is crucial for studying protein function, localization, and interactions.
Exploration in Mechanistic Chemical Biology Studies
The electrophilic nature of the aldehyde group allows it to interact with biological nucleophiles, making this compound a potential tool for mechanistic studies in chemical biology. nih.govacs.org
Aldehydes are known to form covalent adducts with nucleophilic residues on macromolecules. acs.org The formyl group on this compound can react with nucleophilic side chains of amino acids, such as the primary amine of lysine or the thiol group of cysteine. nih.govmdpi.com
This reactivity could be harnessed to probe biochemical pathways involving protein modification. By designing derivatives of this compound, researchers could investigate pathways where covalent modification of a protein leads to a change in its function or signaling activity. The formation of such adducts can be a key step in understanding the molecular mechanisms of toxicity or the mode of action of certain bioactive compounds. nih.gov
Activity-based protein profiling (ABPP) is a powerful technique that utilizes chemical probes to label and monitor the functional state of enzymes. nih.govrsc.org These probes typically contain a reactive group (a "warhead") that covalently modifies the active site of a target enzyme. nih.gov
The aldehyde group in this compound can act as an electrophilic warhead. It has the potential to interact with enzymes in several ways:
Schiff Base Formation: The aldehyde can react with the ε-amino group of a lysine residue within an enzyme's active site to form a reversible Schiff base. This type of interaction is a key mechanistic feature for the activity of some compounds. researchgate.net
Covalent Inhibition: It could serve as a probe for enzymes that process aldehyde substrates, such as aldehyde dehydrogenases (ALDHs). nih.gov By binding in the active site, it could act as an inhibitor or a reporter, allowing for the study of enzyme activity and the screening of potential drug candidates.
Table 2: Potential Applications as a Chemical Probe
| Application Area | Mechanism of Action | Target Biomolecule | Research Goal |
|---|---|---|---|
| Protein Labeling | Forms covalent adducts with nucleophilic amino acids (e.g., Lysine). nih.gov | Surface-exposed protein residues | Tracking protein localization and turnover. |
| Enzyme Inhibition | Forms Schiff base with active site lysine or acts as a substrate mimic. researchgate.net | Enzymes (e.g., Aldehyde Dehydrogenases) nih.gov | Investigating enzyme function and identifying inhibitors. |
| Pathway Investigation | Covalently modifies proteins within a specific biological pathway. | Pathway-specific proteins | Elucidating molecular mechanisms of biological processes. |
Development of Novel Materials and Polymers (Hypothetical Exploration)
The unique bifunctional nature of this compound, possessing both an aldehyde and an ester group, presents a versatile platform for the hypothetical development of novel polymeric materials. These explorations are grounded in established principles of polymer chemistry, leveraging the distinct reactivity of each functional group to construct innovative macromolecular architectures. The presence of an aromatic ring and a flexible aliphatic chain further contributes to the potential for creating materials with a wide range of tunable properties.
One hypothetical avenue involves the selective polymerization of the aldehyde functionality. Aldehydes are known to undergo condensation reactions to form polyacetals. britannica.comrsc.org In this scenario, this compound could be subjected to acid catalysis to promote the formation of a polyacetal chain, with the ester group remaining as a pendant side chain. The resulting polymer would feature a polyacetal backbone, which could offer biodegradability, and reactive ester side chains that could be further modified.
Another hypothetical approach is to utilize the ester functionality in transesterification or polycondensation reactions to form polyesters. scienceinfo.comthesciencehive.co.uk By reacting this compound with a diol under conditions that favor ester exchange, a polyester could be synthesized where the formyl group is a recurring motif along the polymer backbone. These aldehyde groups could then serve as sites for post-polymerization modification or crosslinking.
The bifunctionality of this compound also allows for its use as a crosslinking agent. The aldehyde group can react with various functional groups, such as amines or hydroxyls, in other polymers to form stable crosslinks. mcmaster.caresearchgate.net This could be employed to enhance the mechanical properties and thermal stability of existing polymer systems.
Furthermore, the molecule could be used to synthesize novel copolymers. For instance, it could be copolymerized with other monomers, such as those containing hydroxyl or amine groups, to create polymers with a combination of properties derived from each constituent. The phenoxy group also offers a site for potential modifications, further expanding the range of possible materials. corrosionpedia.commfa.orgphlextek.comphlextek.com
These hypothetical explorations suggest that this compound is a promising candidate for the design of advanced materials with tailored properties for a variety of non-clinical research applications.
Hypothetical Polymer Architectures Derived from this compound
The dual functionality of this compound allows for the conceptual design of several distinct polymer architectures. These hypothetical structures are based on well-established polymerization reactions involving aldehyde and ester groups. britannica.comscienceinfo.com
Linear Homopolymers:
Two primary types of linear homopolymers can be envisioned. The first is a polyacetal formed through the polymerization of the aldehyde group. This would result in a polymer with a repeating acetal linkage in the backbone and the ethyl pentanoate side chain. The second is a polyester , which could be synthesized through a self-condensation reaction under specific catalytic conditions, though this is a more complex theoretical pathway. A more plausible route to a polyester would involve the initial conversion of the ethyl ester to a carboxylic acid or an alcohol, followed by polycondensation.
Crosslinked Polymers:
The aldehyde group is well-suited for creating crosslinked networks. mcmaster.ca A hypothetical crosslinked material could be formed by first synthesizing a linear polymer with pendant aldehyde groups, for example, through polymerization of the ester functionality. Subsequently, a crosslinking agent with difunctional groups reactive towards aldehydes, such as a diamine or a diol, could be introduced to form a three-dimensional network. The degree of crosslinking, and thus the material's rigidity and solvent resistance, could be controlled by the molar ratio of the crosslinking agent to the aldehyde groups.
Copolymers:
This compound could be incorporated as a comonomer in various copolymerization reactions. For example, it could be copolymerized with a diol and a dicarboxylic acid in a polyester synthesis. thesciencehive.co.uk In this case, the this compound would be integrated into the polyester chain, introducing aldehyde functionalities at regular or random intervals. These pendant aldehyde groups could then be used for further reactions, such as grafting other polymer chains or attaching specific molecules.
The following table summarizes these hypothetical polymer architectures:
| Polymer Architecture | Monomer(s) | Key Linkage(s) | Potential Properties |
| Linear Polyacetal | This compound | Acetal | Biodegradable, functionalizable side chains |
| Crosslinked Network | Linear polymer with pendant aldehyde groups + difunctional crosslinker | Imine, acetal | Enhanced mechanical strength, thermal stability, solvent resistance |
| Copolyester | This compound + Diol + Dicarboxylic acid | Ester | Tunable thermal properties, sites for post-polymerization modification |
Hypothetical Material Properties and Applications
The hypothetical polymers derived from this compound are envisioned to possess a range of properties that could make them suitable for various advanced material applications. These properties are a direct consequence of the molecular structure of the monomer and the resulting polymer architecture.
Tunable Mechanical Properties:
The mechanical properties of these hypothetical polymers could be tailored over a wide range. For instance, a linear polyacetal derived from this compound might exhibit flexibility due to the aliphatic pentanoate side chain. In contrast, a highly crosslinked network would be expected to be rigid and possess high tensile strength. The incorporation of the aromatic phenoxy group would likely enhance the stiffness and thermal stability of the resulting materials. corrosionpedia.commfa.orgphlextek.comphlextek.com
Functional Surfaces and Coatings:
The presence of reactive aldehyde groups on the surface of materials made from these polymers would be a key feature. These aldehydes could be used to covalently attach a variety of molecules, such as biomolecules for biosensors, or catalysts for reactive surfaces. As a coating, the phenoxy component could provide good adhesion to various substrates. corrosionpedia.commfa.orgphlextek.comphlextek.com
Biodegradable Materials:
Polymers with acetal or ester linkages in their backbone are often susceptible to hydrolysis, which can lead to biodegradation. rsc.orgscienceinfo.com This makes the hypothetical polyacetals and polyesters derived from this compound potential candidates for the development of environmentally benign materials for applications such as biodegradable packaging or temporary medical devices.
Responsive Materials:
The aldehyde functionality could also be used to create responsive materials. For example, a hydrogel could be formed using a crosslinking agent that forms a reversible bond with the aldehyde groups. Changes in environmental conditions, such as pH or the presence of a specific chemical, could cleave these bonds, causing the hydrogel to swell or dissolve.
The potential properties and applications are summarized in the table below:
| Hypothetical Polymer | Potential Properties | Potential Research Applications (Non-Clinical) |
| Linear Polyacetal | Flexible, biodegradable, functionalizable | Biodegradable films, scaffolds for tissue engineering research |
| Crosslinked Network | Rigid, high thermal stability, solvent resistant | High-performance thermosets, matrices for composite materials |
| Copolyester | Tunable thermal and mechanical properties | Engineering plastics, fibers with modifiable surfaces |
| Surface-Functionalized Material | Reactive surface, good adhesion | Substrates for microarrays, functional coatings |
Investigations into Biological Activity Mechanisms of Ethyl 5 3 Formylphenoxy Pentanoate Analogues
Mechanistic Studies of Antimicrobial Activity of Derivatives
Analogues of ethyl 5-(3-formylphenoxy)pentanoate, particularly those sharing the phenoxyalkanoate scaffold, have been investigated for their antimicrobial properties. The mechanism of this activity is often explored through structure-activity relationship studies and by proposing modes of action within microbial systems.
The relationship between the chemical structure of a compound and its antimicrobial activity is a cornerstone of medicinal chemistry. For compounds structurally related to this compound, such as other phenolic derivatives, several key structural features have been shown to influence their antibacterial potency.
Alkyl Chain Length: Studies on substituted phenol (B47542) compounds have demonstrated that increasing the length of an alkyl chain can lead to an increase in antimicrobial activity. However, this effect is often limited by a "cut-off point," beyond which further increases in chain length cause the activity to decrease, potentially due to reduced solubility dtic.mil.
Ring Substituents: The nature and position of substituents on the aromatic ring significantly impact biological activity. The introduction of chloro-substituents into the aromatic ring of phenoxyacetic acid, for instance, alters the electronic structure and, consequently, the reactivity and biological effects of the molecule mdpi.com. In other classes of phenolic acids, an increased number of hydroxyl and methoxy groups, while boosting antioxidant properties, has been observed to sometimes decrease antimicrobial efficacy nih.gov.
Physicochemical Properties: Properties such as lipophilicity (hydrophobicity), electronic and spatial characteristics, and hydrogen bond acidity are primary factors governing the antimicrobial action of phenolic compounds dtic.milnih.gov. A quantitative structure-activity relationship (QSAR) analysis for a class of antimicrobials found that lipophilic properties and H-bond acidities were key determinants of their bioactivity dtic.mil.
Table 1: Structure-Activity Relationship (SAR) Principles in Related Antibacterial Compounds
| Structural Feature | Effect on Antimicrobial Activity | References |
|---|---|---|
| Alkyl Chain Length | Activity increases with chain length up to a cut-off point. | dtic.mil |
| Ring Substituents (e.g., Chlorine) | Alters electronic structure and modulates biological activity. | mdpi.com |
| Hydroxyl/Methoxy Groups | May decrease antimicrobial efficacy in some phenolic acids. | nih.gov |
| Lipophilicity (Hydrophobicity) | A primary factor; often shows a parabolic relationship with activity. | dtic.mil |
The antimicrobial effects of phenoxyalkanoate analogues and other phenolic compounds are believed to result from various interactions within microbial cells. Rather than a single target, they may act through multiple mechanisms.
One primary proposed mechanism is the disruption of the bacterial cell membrane. Phenolic compounds can destabilize the cytoplasmic membrane, alter its permeability, and lead to the leakage of intracellular components like potassium ions (K+) nih.gov. This can also involve changing the physicochemical surface properties of the bacteria, such as hydrophobicity and polarity nih.gov.
Other proposed modes of action include:
Inhibition of Microbial Enzymes: The compounds may interfere with essential extracellular microbial enzymes nih.gov.
Alteration of Metabolism: Direct alteration of microbial metabolism and deprivation of necessary substrates for growth are also potential mechanisms nih.gov.
Induction of Oxidative Stress: Some complex antimicrobial compounds have been shown to induce the formation of reactive oxygen species (ROS), which can damage various cellular components, including proteins and DNA mdpi.comsemanticscholar.org.
Table 2: Proposed Antimicrobial Modes of Action for Phenolic Compounds
| Proposed Mechanism | Description | References |
|---|---|---|
| Membrane Disruption | Destabilization of the cytoplasmic membrane and alteration of its permeability. | nih.gov |
| Enzyme Inhibition | Interference with the function of essential microbial enzymes. | nih.gov |
| Metabolic Alteration | Direct interference with microbial metabolism and substrate availability. | nih.gov |
Enzymatic Interactions and Modulatory Effects (e.g., Cytochrome P450 Enzymes by structurally similar compounds)
The Cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast array of xenobiotics, including many drugs. nih.gov These heme-containing proteins, located primarily in the liver, are responsible for the biotransformation of compounds, which can lead to their inactivation and elimination. nih.gov Interactions with the CYP system are critical, as inhibition or induction of these enzymes can lead to significant changes in the metabolism of other substances. nih.gov
Structurally similar compounds to this compound, such as other polyphenolics, have been studied for their effects on CYP enzymes, particularly CYP3A4, which is involved in the metabolism of over 50% of marketed drugs. nih.govresearchgate.net For example, resveratrol and its acetylated analogues have been shown to inhibit CYP3A4. nih.govresearchgate.net The nature of this interaction is governed by several factors:
Molecular Interactions: Docking simulations reveal that binding to the active site of the enzyme can involve hydrophobic interactions, electrostatic forces, and hydrogen bonding nih.govresearchgate.net.
Lipophilicity: A positive correlation has been observed between a molecule's lipophilicity and its potential to interact with CYP3A4 nih.gov.
Hydrogen Bonding: The potential for hydrogen bonding is also a key determinant in the nature of these enzymatic interactions nih.gov.
Computational modeling can serve as a predictive tool to identify potential interactions between new compounds and CYP enzymes nih.govresearchgate.net.
Research on Receptor Binding and Signaling Pathways (Pre-clinical, focusing on molecular mechanisms)
In pre-clinical research, understanding how a compound interacts with cellular receptors and signaling pathways is key to elucidating its molecular mechanism. For aromatic compounds like this compound analogues, a relevant pathway for investigation is the Aryl Hydrocarbon (Ah) receptor signaling pathway. nih.gov
The Ah receptor is a protein that plays a significant role in the cellular response to various environmental stimuli and xenobiotics, including polycyclic aromatic hydrocarbons. nih.gov The signaling cascade is typically initiated by the binding of a ligand (agonist) to the receptor. This event leads to a series of molecular changes that culminate in the transcriptional activation of a battery of genes, many of which are involved in xenobiotic metabolism. nih.gov Investigating whether analogues of this compound can bind to and activate the Ah receptor would be a crucial step in understanding their broader biological effects and molecular mechanisms.
In Vitro Metabolic Fate Studies and Biotransformation Pathways (excluding human clinical data)
In vitro metabolic studies are essential for predicting how a compound might be processed in a living organism. These studies typically use subcellular fractions, such as pooled human liver microsomes (pHLMs) or S9 fractions, which contain metabolizing enzymes like the Cytochrome P450s. nih.govnih.gov
The process involves incubating the test compound with these fractions and then analyzing the resulting mixture using advanced analytical techniques like liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) to identify the metabolites formed. nih.govnih.gov
For compounds with structures analogous to this compound, several biotransformation pathways are considered likely. These pathways are common for the metabolism of xenobiotics and include both Phase I and Phase II reactions.
Table 3: Common In Vitro Biotransformation Pathways
| Metabolic Reaction | Phase | Description | References |
|---|---|---|---|
| Hydroxylation | Phase I | Addition of a hydroxyl (-OH) group, often to the aromatic ring or alkyl side chain. | nih.govnih.gov |
| Oxidation | Phase I | Various oxidative reactions, which can include the formation of aldehydes, ketones, or carboxylic acids. | nih.gov |
| N-dealkylation | Phase I | Removal of an alkyl group from a nitrogen atom (applicable to analogues with amine groups). | nih.govnih.gov |
| Glucuronidation | Phase II | Conjugation with glucuronic acid to increase water solubility and facilitate excretion. | nih.govnih.gov |
These studies help identify the major metabolites of a compound, providing crucial information for understanding its potential clearance and biological activity profile.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes for Ethyl 5-(3-formylphenoxy)pentanoate
The traditional synthesis of phenoxyalkanoates often relies on the Williamson ether synthesis, which can have limitations in terms of efficiency and sustainability. Future research should focus on developing novel synthetic methodologies that are more environmentally friendly and cost-effective.
Green Chemistry Approaches: Exploration of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact of the synthesis.
Catalytic Methods: The development of novel catalysts, including phase-transfer catalysts or metal-organic frameworks (MOFs), could enhance reaction rates and selectivity, leading to higher yields and fewer byproducts.
Continuous Flow Synthesis: Transitioning from batch to continuous flow processes could offer better control over reaction parameters, improved safety, and easier scalability.
Photocatalysis: The use of light-mediated reactions could provide a milder and more energy-efficient alternative to traditional thermal methods.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Optimization of reaction conditions and solvent choice. |
| Ultrasound-Assisted Synthesis | Enhanced mass transfer and reaction rates. | Investigation of frequency and power effects on yield and purity. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes for ether and ester formation. |
Comprehensive Investigation of Stereochemical Aspects and Asymmetric Synthesis
While this compound itself is achiral, the introduction of stereocenters into its structure through modification could lead to the development of chiral derivatives with specific biological activities. The stereoselective synthesis of such analogs is a critical area for future investigation. acs.orgnih.gov
Asymmetric Synthesis of Analogues: Developing catalytic asymmetric methods to synthesize enantiomerically pure analogues will be crucial for studying their stereospecific interactions with biological targets. acs.org This could involve the use of chiral catalysts or auxiliaries.
Chiral Resolution: For racemic mixtures of chiral derivatives, the development of efficient chiral resolution techniques, such as enzymatic resolution or chiral chromatography, will be important for obtaining pure enantiomers. nih.govoup.comacs.org
Stereochemical Characterization: A thorough investigation of the absolute and relative stereochemistry of any synthesized chiral analogues will be essential to establish clear structure-activity relationships.
Advanced Mechanistic Studies of Its Chemical Transformations and Degradation Pathways
A fundamental understanding of the chemical reactivity and stability of this compound is essential for predicting its environmental fate and for designing stable formulations for various applications.
Photodegradation: The formyl group is known to be susceptible to photochemical reactions. Detailed studies on the photodegradation pathways of this compound under various light conditions are needed.
Hydrolytic Stability: The ester and ether linkages may be susceptible to hydrolysis under acidic or basic conditions. Kinetic studies of these hydrolysis reactions will provide insights into the compound's stability in different environments.
Microbial Degradation: The phenoxyalkanoic acid moiety suggests potential susceptibility to microbial degradation. nih.govoup.comacs.orgcore.ac.ukprakritimitrango.com Investigating the metabolic pathways in various microorganisms could reveal key enzymes and intermediates involved in its biodegradation. asm.orgnih.govnih.govunesp.br
| Functional Group | Potential Transformation/Degradation Pathway | Investigative Techniques |
| Aldehyde | Oxidation to carboxylic acid, reduction to alcohol, photodecarbonylation. | Spectroscopy (UV-Vis, NMR), Mass Spectrometry. |
| Ether | Acid- or base-catalyzed cleavage, microbial degradation. | HPLC, GC-MS to identify cleavage products. |
| Ester | Hydrolysis to carboxylic acid and ethanol. | pH-dependent kinetic studies, enzymatic assays. |
Deeper Exploration of Interactions with Biological Macromolecules and Cellular Targets
The structural features of this compound suggest that its derivatives could interact with various biological macromolecules, making it a potential starting point for the development of new bioactive compounds. openstax.orgbritannica.com
Computational Modeling: Molecular docking and molecular dynamics simulations can be employed to predict potential binding modes and affinities of this compound and its analogues with various protein targets, such as enzymes or receptors. sciencepublishinggroup.comnih.gov
In Vitro Binding Assays: Experimental techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and affinity chromatography can be used to validate computational predictions and quantify binding affinities.
Cellular and Phenotypic Screening: Screening libraries of derivatives in cell-based assays can help identify compounds with interesting biological activities and elucidate their mechanisms of action. nih.govnih.govtandfonline.com
Rational Design and Synthesis of Next-Generation Analogues with Tunable Reactivity
The modular nature of this compound allows for the systematic modification of its structure to fine-tune its chemical and biological properties.
Modification of the Aromatic Ring: Introduction of various substituents on the phenoxy ring can alter the electronic properties and steric hindrance, thereby influencing reactivity and biological activity. nih.govmdpi.com
Variation of the Linker: Changing the length and composition of the pentanoate chain can affect the molecule's flexibility, solubility, and interaction with binding pockets of target proteins.
Derivatization of the Formyl Group: The aldehyde can be converted into other functional groups, such as oximes, hydrazones, or imines, to create a diverse library of analogues with potentially different biological profiles. researchgate.netmdpi.comnih.gov
Expansion into Diverse Application Areas (e.g., agrochemicals, materials science, diagnostics)
The unique combination of functional groups in this compound opens up possibilities for its application in several fields beyond its immediate chemical interest.
Agrochemicals: The phenoxyalkanoic acid scaffold is present in many commercial herbicides. prakritimitrango.com Future research could explore the potential of this compound and its derivatives as novel herbicides, fungicides, or plant growth regulators.
Materials Science: The presence of a reactive aldehyde and a polymerizable ester group makes this molecule a potential monomer for the synthesis of novel polymers, such as phenoxy resins, with tailored properties like thermal stability and chemical resistance. phlextek.comeschemy.comastm.orgphlextek.comnih.govbritannica.com These materials could find applications in coatings, adhesives, and composites. lnxinyu.comnih.govnadkarnispc.com
Diagnostics: The aromatic core and the reactive aldehyde group could be functionalized with fluorophores or other signaling moieties to develop novel probes for the detection of specific analytes or for use in bioimaging. researchgate.netnih.govrsc.orgnih.gov
| Application Area | Potential Role of this compound Derivatives | Key Research Objectives |
| Agrochemicals | Active ingredient in herbicide or fungicide formulations. | Evaluation of phytotoxicity and fungicidal activity, structure-activity relationship studies. |
| Materials Science | Monomer for the synthesis of high-performance polymers. | Polymerization studies, characterization of material properties (mechanical, thermal). |
| Diagnostics | Core structure for the development of fluorescent probes or sensors. | Synthesis of fluorescent derivatives, evaluation of sensing selectivity and sensitivity. |
Multi-omics Approaches to Elucidate Systemic Biological Effects of Derivatives
To gain a comprehensive understanding of the biological impact of any newly developed bioactive derivatives, modern systems biology approaches should be employed. researchgate.netmdpi.comnih.govnih.gov
Transcriptomics: Analyzing changes in gene expression profiles in organisms exposed to these compounds can reveal the cellular pathways that are affected.
Proteomics: Studying alterations in the proteome can provide insights into the functional changes occurring at the protein level.
Metabolomics: Investigating the metabolic fingerprint of exposed organisms can identify key metabolic pathways that are perturbed.
By integrating data from these different "omics" layers, researchers can build a holistic picture of the systemic effects of these compounds, which is crucial for assessing their safety and efficacy.
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-(3-formylphenoxy)pentanoate, and how can purity be validated?
The compound is synthesized via nucleophilic aromatic substitution, reacting 3-formylphenol with ethyl 5-bromopentanoate in the presence of a base (e.g., K₂CO₃) and NaI in refluxing ethanol . Key steps include:
- Reaction Conditions : Reflux for 12–24 hours, followed by purification via column chromatography or recrystallization.
- Purity Validation : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) ensures >95% purity. IR spectroscopy verifies ester (C=O at ~1740 cm⁻¹) and formyl (C=O at ~1680 cm⁻¹) groups .
Table 1: Synthetic Yield Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Ethanol | 78 | 72 |
| NaH | DMF | 90 | 65 |
| Cs₂CO₃ | Acetonitrile | 80 | 68 |
Q. How do spectroscopic techniques differentiate this compound from analogs?
- NMR : The formyl proton appears as a singlet at δ 9.8–10.0 ppm. The ethyl ester group shows a quartet at δ 4.1–4.3 ppm (CH₂CH₃) and a triplet at δ 1.2–1.4 ppm (CH₃) .
- Mass Spectrometry : Molecular ion peak at m/z 278.3 (C₁₄H₁₆O₄), with fragmentation patterns confirming the pentanoate chain (e.g., loss of CH₂CH₃OH, m/z 234.2) .
Q. What are the key stability considerations for this compound under storage?
- Hydrolysis Risk : The ester group is prone to hydrolysis in aqueous or acidic conditions. Store in anhydrous solvents (e.g., DMSO) at –20°C .
- Light Sensitivity : The formyl group may undergo photodegradation; use amber vials for long-term storage .
Advanced Research Questions
Q. How does the 3-formylphenoxy substituent influence reactivity in cross-coupling reactions?
The electron-withdrawing formyl group enhances electrophilic aromatic substitution (EAS) at the para position. For example, in Suzuki-Miyaura coupling, the formyl group directs palladium catalysts to the C4 position, enabling biaryl product formation .
- Mechanistic Insight : Density Functional Theory (DFT) calculations show reduced electron density at C4 (Mulliken charge: –0.12 vs. –0.08 for non-formyl analogs) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ ranging from 5–50 μM for cytochrome P450) arise from:
- Solvent Effects : DMSO >1% may denature enzymes, skewing results. Use ≤0.1% DMSO and validate with solvent controls .
- Metabolic Interference : The compound is metabolized to 5-(3-formylphenoxy)pentanoic acid in hepatic microsomes. Pre-treat samples with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) .
Q. How can computational modeling predict interactions between this compound and protein targets?
- Docking Studies : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). The formyl group forms hydrogen bonds with Arg120 (binding energy: –9.2 kcal/mol) .
- MD Simulations : 100-ns trajectories reveal stable binding in the COX-2 hydrophobic pocket (RMSD <2.0 Å) .
Table 2: Predicted Binding Affinities for Analog Comparison
| Substituent | Target Protein | ΔG (kcal/mol) |
|---|---|---|
| 3-Formylphenoxy | COX-2 | –9.2 |
| 4-Fluorophenoxy | COX-2 | –7.8 |
| 2-Hydroxyphenoxy | COX-2 | –6.5 |
Q. What role does the pentanoate chain play in modulating bioavailability?
- Lipophilicity : The C5 chain increases logP (2.1 vs. 1.3 for C3 analogs), enhancing membrane permeability .
- Metabolic Fate : Esterases hydrolyze the ethyl group in vivo, generating the carboxylic acid metabolite, which exhibits prolonged half-life (t₁/₂ = 8.5 h vs. 2.1 h for parent compound) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
